N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide

Description

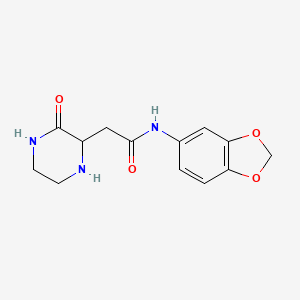

N-(1,3-Benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxolyl (methylenedioxyphenyl) group linked via an acetamide bridge to a 3-oxopiperazine ring. This compound is of interest due to its structural hybrid of a benzodioxole moiety—common in bioactive molecules—and a 3-oxopiperazine scaffold, which often confers hydrogen-bonding capacity and conformational rigidity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c17-12(6-9-13(18)15-4-3-14-9)16-8-1-2-10-11(5-8)20-7-19-10/h1-2,5,9,14H,3-4,6-7H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTXNTUDXIGCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in a C-N cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Research indicates that N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide exhibits notable pharmacological properties.

Antidepressant Effects

A study demonstrated that derivatives of this compound showed significant antidepressant-like activity in rodent models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to existing antidepressants .

Anticancer Potential

Recent investigations into its anticancer properties revealed that this compound can inhibit the growth of various cancer cell lines. Specifically, it has shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. In vitro studies suggest it may protect neuronal cells from oxidative stress and excitotoxicity, indicating potential for treating conditions like Alzheimer's disease .

Medicinal Chemistry Applications

The compound serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has shown that variations in the piperazine ring can significantly affect the biological activity of the compound. For instance, substituents on the piperazine nitrogen have been linked to increased binding affinity for specific receptors involved in mood regulation .

Data Tables

Case Study 1: Antidepressant Activity

In a controlled study involving mice subjected to chronic stress, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to controls. Behavioral tests indicated improvements in mood-related parameters .

Case Study 2: Cancer Cell Inhibition

A series of experiments evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Case Study 3: Neuroprotection

In vitro assays using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound led to a marked reduction in cell death induced by glutamate toxicity. These findings suggest its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s biological profile can be inferred by comparing it to structurally related acetamides (Table 1). Key differences lie in the substituents on the piperazine/heterocyclic core and the aromatic group.

Table 1: Structural and Functional Comparisons

Pharmacological and Biochemical Insights

Antimicrobial Activity

Acetamide derivatives with sulfonyl-piperazine cores (e.g., compounds 47–50 in ) demonstrate potent antimicrobial effects. The benzo[d]thiazol-5-ylsulfonyl group in these compounds enhances activity against gram-positive bacteria and fungi, likely due to improved membrane penetration or target binding. In contrast, the target compound’s 3-oxopiperazine and benzodioxol groups may prioritize different targets, such as enzymes over microbial membranes .

Enzyme Inhibition

The iNOS inhibitor in shares the 1,3-benzodioxol-5-ylmethyl group but incorporates a methoxycarbonyl-piperazine and imidazolyl-pyrimidine moiety. Docking studies revealed a binding score of -41.595, indicating strong iNOS affinity. The target compound’s 3-oxopiperazine could similarly engage in hydrogen bonding with enzymatic active sites, but its lack of imidazolyl-pyrimidine may limit cross-reactivity with iNOS .

Structural Flexibility and Bioavailability

The target compound’s 3-oxopiperazine offers moderate rigidity, balancing bioavailability and binding efficiency .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(3-oxopiperazin-2-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 399.5 g/mol

Research indicates that this compound exhibits several biological activities:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, particularly Src family kinases (SFKs). These kinases play a critical role in cellular signaling pathways that regulate cell growth and survival .

- Antitumor Activity : Preclinical studies have demonstrated that this compound can inhibit tumor growth in xenograft models, suggesting its potential use in cancer therapy .

- Neuropharmacological Effects : Some derivatives of benzodioxole compounds have been associated with neuroprotective effects, indicating potential applications in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption post-oral administration.

- Half-life : Approximately 40 hours in animal models, indicating prolonged activity .

Table 1: Summary of Key Studies on Biological Activity

Clinical Implications

The implications of these findings suggest that this compound could be developed into a therapeutic agent for various conditions, including cancer and neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.